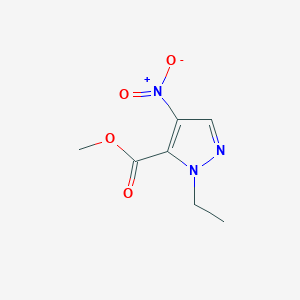
6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its physical appearance (such as color and state of matter at room temperature) and any distinctive odors or tastes.
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the types of reactions used to produce the compound, the starting materials, the conditions under which the synthesis occurs (such as temperature and pressure), and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together. Techniques used for this type of analysis can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, as well as decomposition reactions that occur when the compound is heated or exposed to light.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves measuring properties such as the compound’s melting point, boiling point, density, solubility, and pH. It can also include studying the compound’s reactivity with other substances, its stability under various conditions, and its behavior in solution.Applications De Recherche Scientifique
Synthesis and Characterization
- Novel thiofibrates with 1,3-benzoxazole moieties were synthesized for potential pharmaceutical applications. These compounds were obtained through reactions involving 2-mercapto benzoxazoles and 7-amino-5-chloro-1,3-benzoxazole-2-thiol, showcasing the versatility of 1,3-benzoxazole derivatives in synthesizing bioactive compounds (S. NiranjanM & C. ChaluvarajuK, 2018).
Antioxidant Activities
- Derivatives of 2-(ethylsulfanyl) benzohydrazide showed potent antioxidant activities, indicating the potential of 1,3-benzoxazole derivatives in developing new antioxidant agents. These findings suggest the role of sulfur-containing benzoxazole derivatives in modulating oxidative stress (Nafal Nazarbahjat et al., 2014).
Antimicrobial and Antitubercular Activities
- A series of novel benzoxazole derivatives were synthesized and evaluated for their antimicrobial, antioxidant, and antitubercular activities. These compounds showed a range of biological activities, with certain derivatives demonstrating potent antitubercular effects, highlighting the potential of benzoxazole derivatives in combating bacterial infections and tuberculosis (A. Fathima et al., 2021).
Antibacterial Activity
- 6-Ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones were synthesized and tested for antibacterial activity. These compounds offer insights into the structural requirements for antibacterial activity among benzoxazole derivatives, providing a foundation for future drug development (V. L. Gein et al., 2006).
Environmental Benign Synthesis
- A green chemistry approach was utilized for the synthesis of benzoxazole-2-thiols, emphasizing the importance of environmentally friendly methods in creating biologically active compounds. This study highlights the role of sustainable practices in the chemical synthesis of heterocyclic compounds (Xingtong Liu et al., 2017).
Safety And Hazards
Safety and hazard information for a compound can include its toxicity, flammability, and reactivity. It can also include information on safe handling and storage procedures, first aid measures, and appropriate disposal methods.
Orientations Futures
Future directions for research on a compound can depend on many factors, including its potential uses, its environmental impact, and the need for safer or more efficient synthesis methods. Researchers may also be interested in studying the compound’s mechanism of action in more detail, or in developing new reactions that the compound can undergo.
I hope this information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
6-ethylsulfonyl-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S2/c1-2-15(11,12)6-3-4-7-8(5-6)13-9(14)10-7/h3-5H,2H2,1H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGBGVIVSUPWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)NC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Trifluoromethoxy)phenyl]butan-1-one](/img/structure/B1455473.png)








![2-cyano-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B1455487.png)


